molecular formula C7H3Br2ClF2O3S B12275622 2,4-Dibromo-3-(difluoromethoxy)benzenesulfonyl chloride

2,4-Dibromo-3-(difluoromethoxy)benzenesulfonyl chloride

Cat. No.: B12275622
M. Wt: 400.42 g/mol
InChI Key: CHKZCVFZOMXWLL-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-(difluoromethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H2Br2ClF2O3S It is a derivative of benzene, featuring bromine, fluorine, and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-(difluoromethoxy)benzene-1-sulfonyl chloride typically involves multiple steps:

    Bromination: The starting material, 3-(difluoromethoxy)benzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 4 positions.

    Sulfonylation: The dibrominated intermediate is then subjected to sulfonylation using chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 1 position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-(difluoromethoxy)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Electrophilic Aromatic Substitution: The bromine atoms can be substituted by other electrophiles under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia (NH3), primary or secondary amines, and alcohols can be used. Typical conditions involve the use of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane) at room temperature.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used under controlled temperature conditions.

Major Products

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

2,4-Dibromo-3-(difluoromethoxy)benzene-1-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Material Science: Employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-(difluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form strong covalent bonds with nucleophiles, leading to the formation of various derivatives. The bromine atoms can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethoxy)bromobenzene: Lacks the sulfonyl chloride group but shares the difluoromethoxy and bromine functionalities.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of the difluoromethoxy group.

    2,4-Difluorobenzyl bromide: Contains fluorine atoms and a bromine atom but lacks the sulfonyl chloride group.

Uniqueness

2,4-Dibromo-3-(difluoromethoxy)benzene-1-sulfonyl chloride is unique due to the combination of bromine, difluoromethoxy, and sulfonyl chloride groups on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and material science.

Properties

Molecular Formula

C7H3Br2ClF2O3S

Molecular Weight

400.42 g/mol

IUPAC Name

2,4-dibromo-3-(difluoromethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C7H3Br2ClF2O3S/c8-3-1-2-4(16(10,13)14)5(9)6(3)15-7(11)12/h1-2,7H

InChI Key

CHKZCVFZOMXWLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)Br)OC(F)F)Br

Origin of Product

United States

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